4-Chloro-6-cyclopropyl-2-methylpyrimidine

Description

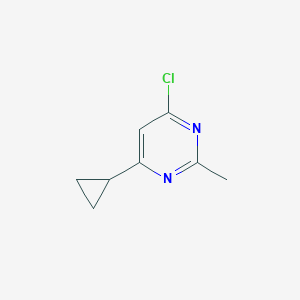

Structure

2D Structure

Propriétés

IUPAC Name |

4-chloro-6-cyclopropyl-2-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIIJHCITVSSLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that pyrimidine analogs can interact with various biological targets, influencing cellular processes.

Mode of Action

Pyrimidine analogs generally interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Pyrimidine analogs are known to influence various biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-cyclopropyl-2-methylpyrimidine. For instance, storage conditions can affect the stability of the compound.

Activité Biologique

4-Chloro-6-cyclopropyl-2-methylpyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article explores its biological activity, mechanism of action, and relevant case studies, supported by detailed research findings.

- Chemical Formula : CHClN

- Molecular Weight : 170.62 g/mol

- Structure : Contains a pyrimidine ring substituted with a cyclopropyl group and a chlorine atom at the 4-position and a methyl group at the 2-position.

This compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes such as acetylcholinesterase (AChE) and cyclin-dependent kinases (CDKs) . The inhibition of AChE can enhance cholinergic neurotransmission, which is crucial for cognitive functions like learning and memory.

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in various tumor cell lines. This programmed cell death is mediated through its interaction with specific kinases involved in cell cycle regulation .

- Interaction with Metabolic Pathways : It has been shown to interact with metabolic enzymes such as cytochrome P450s, influencing its own metabolism and potentially affecting the pharmacokinetics of other drugs .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively inhibited cancer cell proliferation in several human cancer lines, including breast and lung cancers. The compound was shown to induce significant apoptosis at concentrations ranging from 10 µM to 50 µM over a 48-hour period .

- Animal Models : In vivo experiments indicated that administration of this compound led to reduced tumor growth in xenograft models of human cancers. Dosage adjustments revealed that lower doses (5 mg/kg) effectively inhibited tumor growth without notable toxicity, while higher doses (20 mg/kg) resulted in significant side effects .

- Mechanistic Insights : Further investigations using molecular docking simulations suggested that the compound binds preferentially to the ATP-binding site of CDKs, thereby inhibiting their activity and leading to cell cycle arrest in cancer cells .

Applications De Recherche Scientifique

Structural Representation

| Component | Structure |

|---|---|

| Pyrimidine core | Pyrimidine |

| Chloro group | Cl |

| Cyclopropyl group | Cyclopropyl |

| Methyl group | CH |

Medicinal Chemistry

4-Chloro-6-cyclopropyl-2-methylpyrimidine serves as a critical building block in the synthesis of potential therapeutic agents. Its structural properties allow it to be modified into derivatives that exhibit significant biological activity, particularly in the development of anticancer and antiviral drugs.

Case Study: Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. For instance, concentrations ranging from 10 µM to 50 µM over a 48-hour period resulted in substantial apoptosis in these cells.

Biological Studies

The compound is utilized extensively in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules. It has been shown to interact with specific enzymes and receptors, modulating their activity.

Case Study: Antimalarial Activity

Research indicates that derivatives of this compound effectively inhibit PfATP4, a sodium-dependent ATPase crucial for the survival of Plasmodium falciparum, the malaria-causing parasite. Derivatives have shown low micromolar EC50 values against P. falciparum, highlighting their potential as antimalarial agents.

Industrial Applications

In addition to its medicinal applications, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its unique properties make it valuable for developing new compounds with specific functionalities.

Comparaison Avec Des Composés Similaires

Key Characteristics

- Molecular Weight : 168.045 Da .

- Synthetic Relevance : The cyclopropyl substituent introduces steric and electronic effects, making the compound valuable in medicinal chemistry for targeting enzymes or receptors requiring bulky, lipophilic interactions .

The following analysis compares 4-Chloro-6-cyclopropyl-2-methylpyrimidine with structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparative Insights

Substituent Effects on Reactivity and Solubility

- Cyclopropyl vs. Phenyl/Isopropyl : The cyclopropyl group in this compound offers a balance of lipophilicity and steric bulk compared to phenyl (higher lipophilicity) or isopropyl (similar bulk but less ring strain) .

- Chlorine vs. Hydroxyl : Chlorine at position 4 increases electrophilicity, favoring nucleophilic substitution reactions, whereas hydroxyl groups (as in 6-Chloro-4-hydroxypyrimidine) improve solubility but reduce stability under acidic conditions .

Biological Activity

- Amine vs. Methyl Substituents : 4-Chloro-6-isopropylpyrimidin-2-amine’s amine group enables hydrogen bonding with biological targets, making it more suitable for enzyme inhibition than the methyl group in this compound .

- Fluorine Incorporation : Fluorinated analogs like 4-Chloro-5-fluoro-2-methylpyridine exhibit enhanced binding affinity to bacterial targets due to fluorine’s electronegativity .

Industrial and Patent Landscape

- This compound’s 7 patents highlight its role in proprietary drug discovery, whereas 6-Chloro-4-hydroxypyrimidine lacks patent activity but is widely used in industrial applications .

- Compounds with sulfonyl groups (e.g., 4-Chloro-6-methyl-2-(methylsulfonyl)piperidin-4-ylpyrimidine) demonstrate improved pharmacokinetic profiles, making them preferred in late-stage drug development .

Méthodes De Préparation

The synthesis of 4-chloro-6-cyclopropyl-2-methylpyrimidine typically involves the construction of the pyrimidine ring with appropriate substitution at the 2-, 4-, and 6-positions. The key challenge is the introduction of the cyclopropyl group at the 6-position and the chloro substituent at the 4-position, alongside the methyl group at the 2-position.

Two main synthetic strategies have been documented:

- Multicomponent condensation reactions involving malononitrile and aldehydes

- Functional group transformations starting from 2-chloro-4-methylpyrimidine derivatives

Multicomponent Synthesis via Aldehyde Condensation

A reported approach involves a multicomponent reaction of guanidine hydrochloride, malononitrile, and cyclopropanecarbaldehyde to form 2,4-diaminopyrimidine derivatives, which can be further transformed into this compound analogues.

-

- Guanidine hydrochloride

- Malononitrile

- Cyclopropanecarbaldehyde (for cyclopropyl substitution at position 6)

-

- The reaction is performed under controlled heating (often microwave-assisted or conventional heating)

- Solvents and catalysts vary depending on specific protocols but typically involve polar aprotic solvents

-

- Formation of 2,4-diaminopyrimidine-5-carbonitriles with cyclopropyl substituent at the 6-position

- Subsequent chlorination at the 4-position to introduce the chloro group

This method was adapted from protocols originally developed for aromatic aldehydes and successfully extended to non-aromatic cyclopropanecarbaldehyde, enabling the synthesis of cyclopropyl-substituted pyrimidines.

Summary Table of Preparation Methods

| Methodology | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Multicomponent condensation | Guanidine hydrochloride, malononitrile, cyclopropanecarbaldehyde; heating | Direct assembly of pyrimidine ring with cyclopropyl group | Limited reports on scale-up |

| Palladium-catalyzed vinylation + cyclopropanation | 2-chloro-4-methylpyrimidine, vinylboronic acid, Pd catalyst, ethyl diazoacetate | Well-studied, scalable, adaptable | Moderate yields, safety concerns with diazo compounds |

| Chlorination of amino pyrimidines | POCl3 or SOCl2, reflux | Efficient chlorination step | Requires careful control to avoid over-chlorination |

Research Findings and Optimization Notes

- The palladium-catalyzed vinylation step benefits from the use of water co-solvent to improve base solubility and reaction rate.

- Use of dppf ligand and potassium carbonate base provides the best balance of yield and selectivity.

- Cyclopropanation with ethyl diazoacetate, while effective, poses safety risks due to diazo compound instability; alternative safer cyclopropanation methods are under investigation.

- Multicomponent synthesis offers a simpler route but may require further optimization for industrial scalability.

- Chlorination reactions are generally high yielding but require precise temperature and reagent control to prevent side reactions.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.